molecular formula C18H27NO4S B2488509 N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034539-23-4

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2488509
CAS No.: 2034539-23-4
M. Wt: 353.48
InChI Key: QTAGELJNCGHZIG-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2034539-23-4) is a synthetically produced organic compound of interest in medicinal chemistry research. With the molecular formula C18H27NO4S and a molecular weight of 353.4763 g/mol , this molecule features a unique structure that combines a tetrahydronaphthalene (tetralin) core with a sulfonamide functional group, further modified with a hydroxy-substituted oxane (tetrahydropyran) chain . This balanced molecular architecture suggests potential as a key intermediate in the synthesis and exploration of novel bioactive molecules. The presence of the sulfonamide group is particularly significant, as this class of compounds is well-known in pharmacology for its ability to act as enzyme inhibitors . Sulfonamides have demonstrated a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase effects, making them valuable scaffolds in drug discovery . Furthermore, tetrahydronaphthalene derivatives have been documented in scientific literature for their effects on cellular processes, such as the modulation of nitric oxide production in activated macrophages, highlighting the research utility of this structural motif . This product is supplied with guaranteed high purity for research applications. It is intended for use in laboratory settings only as a chemical standard or for in vitro analysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c20-18(15-8-11-23-12-9-15)7-10-19-24(21,22)17-6-5-14-3-1-2-4-16(14)13-17/h5-6,13,15,18-20H,1-4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGELJNCGHZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Tetrahydronaphthalene

Methodology :

  • Substrate : 5,6,7,8-Tetrahydronaphthalene (1.0 equiv).
  • Sulfonating agent : Chlorosulfonic acid (3.0 equiv) in dichloromethane at 0–5°C.
  • Reaction time : 4–6 hours.
  • Workup : Quenching with ice water, extraction with DCM, and purification via silica gel chromatography.

Outcomes :

  • Yield : 68–72%.
  • Purity : >95% (HPLC).
  • Challenges : Over-sulfonation at position 1; controlled temperature mitigates this.

Hydrogenation of Naphthalene-2-Sulfonyl Chloride

Methodology :

  • Substrate : Naphthalene-2-sulfonyl chloride (1.0 equiv).
  • Catalyst : Raney nickel (10 wt%) under 110 bar H₂ in ethanol at 100°C.
  • Reaction time : 4 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from petroleum ether.

Outcomes :

  • Yield : 67%.
  • Advantages : Avoids regioselectivity issues.

Synthesis of 3-Hydroxy-3-(Oxan-4-yl)Propylamine

The amine precursor is prepared through a Grignard addition–reduction sequence :

Grignard Reaction with Oxan-4-ylmagnesium Bromide

Methodology :

  • Substrate : Epichlorohydrin (1.0 equiv) in THF at –30°C.
  • Grignard reagent : Oxan-4-ylmagnesium bromide (1.2 equiv).
  • Reaction time : 2 hours.
  • Product : 3-Chloro-3-(oxan-4-yl)propan-1-ol.

Reductive Amination

Methodology :

  • Substrate : 3-Chloro-3-(oxan-4-yl)propan-1-ol (1.0 equiv) with aqueous ammonia (5.0 equiv).
  • Reducing agent : Sodium cyanoborohydride (1.5 equiv) in methanol at pH 4–5 (acetic acid).
  • Reaction time : 12 hours.
  • Workup : Neutralization, extraction with ethyl acetate, and column chromatography.

Outcomes :

  • Yield : 58%.
  • Stereochemistry : Racemic mixture; chiral resolution possible via diastereomeric salt formation.

Sulfonamide Coupling: Final Step

The sulfonyl chloride and amine are coupled under mild conditions:

Methodology :

  • Substrates :
    • 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (1.0 equiv).
    • 3-Hydroxy-3-(oxan-4-yl)propylamine (1.1 equiv).
  • Base : Triethylamine (2.0 equiv) in DCM at 0°C → rt.
  • Reaction time : 3 hours.
  • Workup : Washing with 1M HCl, brine, and drying over Na₂SO₄.

Outcomes :

  • Yield : 82–85%.
  • Purity : 98% (NMR).

Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Solvent Yield (%) Reaction Time (h)
DCM 85 3
THF 72 5
Acetonitrile 68 4

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, $$J = 8.0$$ Hz, 1H), 7.12 (s, 1H), 4.02 (m, 1H, OH), 3.78 (m, 2H, oxan), 2.90 (m, 2H, CH₂SO₂), 1.60–1.20 (m, 10H, tetrahydronaphthalene + propyl).
  • IR (KBr) : 3340 cm⁻¹ (–OH), 1150 cm⁻¹ (–SO₂–).
  • MS (ESI+) : $$m/z$$ 379.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halide or amine derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The hydroxypropyl group with the oxan ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs reported in recent literature. Below is a detailed analysis of key similarities and differences:

Core Structure and Functional Group Analogues
Compound Name Core Structure Substituent Groups Functional Groups Key Properties References
Target Compound 5,6,7,8-tetrahydronaphthalene N-[3-hydroxy-3-(oxan-4-yl)propyl] sulfonamide Sulfonamide, hydroxyl, tetrahydropyran Enhanced solubility (hydroxyl), stereochemical rigidity (oxan-4-yl) -
4-{[4-(cyclopropylmethyl)piperazin-1-yl]sulfonyl}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 5,6,7,8-tetrahydronaphthalene Piperazine sulfonyl, cyclopropylmethyl Sulfonyl, piperazine, carboxylic acid Higher basicity (piperazine), increased bulk (cyclopropylmethyl)
6-{4-[(oxan-2-yl)methoxy]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolopyrimidine Oxan-2-yl methoxy phenyl Carboxylic acid, tetrahydropyran Polar methoxy group, pyrimidine aromaticity

Key Observations :

  • Target vs. 4-{[4-(cyclopropylmethyl)piperazin-1-yl]sulfonyl}-...: Both share the tetralin core and sulfonamide/sulfonyl groups, but the latter’s piperazine substituent introduces basicity and bulk, likely altering pharmacokinetics (e.g., blood-brain barrier penetration). The cyclopropylmethyl group may enhance metabolic stability compared to the target’s hydroxyl-oxan chain .
  • Target vs. 6-{4-[(oxan-2-yl)methoxy]phenyl}pyrazolo...: The oxan-2-yl methoxy group in the analog provides a different stereoelectronic profile (C2 vs. The pyrazolopyrimidine core may favor kinase inhibition, whereas the tetralin-sulfonamide structure is more typical of steroidogenic enzyme targets .
Pharmacological Implications
  • Target Compound : The hydroxyl and oxan-4-yl groups may optimize blood-brain barrier permeability, making it a candidate for CNS disorders. Its sulfonamide group could target serotonin receptors or carbonic anhydrases.
  • Oxan-2-yl Methoxy Analog : The pyrazolopyrimidine-carboxylic acid structure aligns with kinase inhibitors (e.g., mTOR inhibitors), indicating divergent therapeutic pathways compared to the sulfonamide-based target .

Q & A

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For photostability, expose to UV light (ICH Q1B guidelines). Degradation products are characterized via LC-MS/MS .

Notes

  • Safety : Adhere to protocols in the Chemical Hygiene Plan for handling sulfonamides (e.g., PPE, fume hoods) .
  • Data Integrity : Use encrypted databases and LIMS systems for traceability .

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